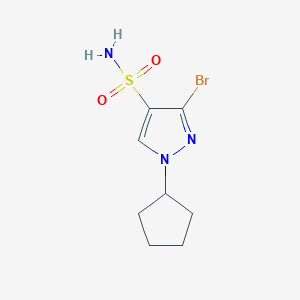
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a receptor protein that is found in the peripheral and central nervous system and is involved in the sensation of pain, heat, and inflammation. BCTC has been shown to have a high affinity for TRPV1, making it a promising candidate for the treatment of chronic pain and other related conditions.
Mechanism of Action
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide works by binding to the TRPV1 receptor and blocking its activation by various stimuli such as heat, capsaicin, and acidic pH. This blockade of TRPV1 activation leads to a reduction in pain and inflammation, making 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide a potential therapeutic agent for the treatment of chronic pain conditions.
Biochemical and Physiological Effects:
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has been shown to have a selective effect on TRPV1, leading to a reduction in pain and inflammation without affecting other sensory modalities. 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has also been shown to have a good safety profile, with no significant toxicity or adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide is its high selectivity for TRPV1, which allows for targeted inhibition of pain and inflammation without affecting other sensory modalities. However, 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide's complex synthesis method and limited availability can be a limitation for lab experiments.
Future Directions
There are several potential future directions for the use of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide in scientific research. One possible direction is the development of new analogs of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide with improved potency and selectivity for TRPV1. Another direction is the investigation of the role of TRPV1 in other physiological and pathological conditions, such as cancer and diabetes. Additionally, the use of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide as a tool to study the role of TRPV1 in pain and inflammation signaling pathways could lead to the development of new therapeutic targets for the treatment of chronic pain conditions.
Synthesis Methods
The synthesis of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide involves the reaction of cyclopentylmagnesium bromide with pyrazole-4-sulfonyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide is a complex process that requires careful attention to the reaction conditions and purity of the starting materials.
Scientific Research Applications
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has been extensively studied in scientific research for its potential use as a selective TRPV1 antagonist. TRPV1 is involved in the sensation of pain, heat, and inflammation, and its overexpression has been linked to chronic pain conditions such as neuropathic pain, inflammatory pain, and cancer pain. 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has been shown to have a high affinity for TRPV1, making it a promising candidate for the treatment of these conditions.
properties
IUPAC Name |
3-bromo-1-cyclopentylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2S/c9-8-7(15(10,13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDSPJFNOAMDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2832442.png)
![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)
![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)

![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)

![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane](/img/structure/B2832455.png)

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832457.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2832458.png)

![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832461.png)
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2832462.png)